molecular formula C20H31NaO5 B1671540 Epoprostenol sodium CAS No. 61849-14-7

Epoprostenol sodium

Katalognummer: B1671540
CAS-Nummer: 61849-14-7
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: LMHIPJMTZHDKEW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

sodium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIPJMTZHDKEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61849-14-7
Record name Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Beschreibung

A prostaglandin that is a powerful vasodilator and inhibits platelet aggregation. It is biosynthesized enzymatically from PROSTAGLANDIN ENDOPEROXIDES in human vascular tissue. The sodium salt has been also used to treat primary pulmonary hypertension (HYPERTENSION, PULMONARY).

Historical Trajectories and Conceptual Evolution of Epoprostenol Sodium in Biomedical Research

Discovery and Initial Characterization of Endogenous Prostacyclins in Vascular Physiology

The discovery of prostacyclin, initially referred to as "PG-X," occurred in the 1970s through the work of Sir John Vane and his colleagues Salvador Moncada, Ryszard Gryglewski, and Stuart Bunting. wikipedia.orgnih.govnih.govnobelprize.org This research team, primarily based at the Wellcome Foundation and the Royal College of Surgeons in the UK, was investigating the roles of prostaglandins (B1171923) in various physiological processes. wikipedia.org While searching for the enzyme responsible for generating the unstable prostanoid thromboxane (B8750289) A2, they identified a novel lipid mediator produced by vascular tissue that potently inhibited platelet aggregation. wikipedia.orgnih.gov

This newly discovered substance, later named prostacyclin (PGI2), was found to be significantly more potent as an anti-aggregatory agent than any other known compound at the time. wikipedia.orgnih.gov Further characterization revealed that prostacyclin was primarily synthesized by the endothelial cells lining the blood vessels. nih.govwikidoc.orgfrontiersin.orgersnet.org Its production occurs through the enzymatic conversion of arachidonic acid, a 20-carbon essential fatty acid, via the cyclooxygenase (COX) enzymes (COX-1 and COX-2) to prostaglandin (B15479496) H2 (PGH2), which is then converted to prostacyclin by prostacyclin synthase. wikipedia.orgnih.govwikidoc.orgwikipedia.orgnih.govbioscientifica.com

Initial research highlighted prostacyclin's dual key actions in vascular physiology: it is a potent vasodilator and a powerful inhibitor of platelet aggregation. wikipedia.orgnih.govwikidoc.orgnih.govcvpharmacology.comphysiology.org These findings suggested a crucial role for endogenous prostacyclin in maintaining vascular homeostasis, counteracting the pro-aggregatory and vasoconstrictive effects of thromboxane A2, another eicosanoid derived from arachidonic acid. wikipedia.orgwikidoc.orgfrontiersin.orgdrugbank.com Early studies demonstrated its dose-related vasodilatory effects in both pulmonary and systemic vascular beds. physiology.org The minimal inactivation of prostacyclin in the lung was also noted in these early investigations. physiology.org

Early Synthetic Development of Epoprostenol (B1671539) and its Precursors

Following the groundbreaking discovery and characterization of natural prostacyclin, efforts were directed towards synthesizing this molecule and its analogs. wikipedia.orgersnet.orgnih.gov The native prostacyclin molecule was found to be chemically unstable, undergoing rapid degradation, which posed significant challenges for both experimental studies and potential therapeutic applications. wikipedia.org

To overcome this instability, the research team that discovered prostacyclin embarked on the synthesis of numerous analogs. wikipedia.org This extensive synthetic effort aimed to create compounds that retained the desirable biological activities of prostacyclin but possessed greater chemical stability. Epoprostenol emerged from this early synthetic development as a stable, synthetic analog of prostacyclin (PGI2). wikidoc.orgnih.govwikidoc.orgpvdhistory.combionity.comderangedphysiology.com The synthesis of prostacyclin itself could be achieved from precursors such as the methyl ester of prostaglandin F2α. wikipedia.org The development of epoprostenol represented a significant step, providing a form of prostacyclin that could be utilized for further research and eventually, clinical applications. wikipedia.orgersnet.org

Integration into the Broader Understanding of Eicosanoid Biological Roles

The discovery and characterization of prostacyclin, alongside other related lipid mediators, profoundly impacted the understanding of eicosanoids and their diverse biological roles. Eicosanoids, derived primarily from 20-carbon polyunsaturated fatty acids like arachidonic acid, are now recognized as a large family of lipid mediators involved in fundamental physiological and pathological processes. nih.govnih.govbioscientifica.comfrontiersin.orglipidmaps.orgnih.govresearchgate.net

Prostacyclin's identification as a potent vasodilator and inhibitor of platelet aggregation solidified the concept of eicosanoids as crucial local regulators of cardiovascular function. nih.govcvpharmacology.comfrontiersin.orgnih.gov Its contrasting actions with thromboxane A2 highlighted the intricate balance and interplay within the eicosanoid system, demonstrating how different metabolites derived from the same precursor (arachidonic acid) could exert opposing effects to maintain homeostasis. wikipedia.orgwikidoc.orgfrontiersin.orgdrugbank.com

The research on prostacyclin also contributed to the evolving understanding of vascular biology, particularly the paracrine functions of endothelial cells. The finding that endothelial cells were the primary source of prostacyclin underscored their active role in regulating the tone and hemostatic properties of the blood vessel wall through the release of locally acting mediators. frontiersin.orgersnet.org

The significance of the discoveries related to prostaglandins and related substances, including prostacyclin, was recognized with the Nobel Prize in Physiology or Medicine in 1982, awarded to Sune Bergström, Bengt Samuelsson, and John Vane. nobelprize.org This award acknowledged their pivotal work in elucidating the metabolism and biological functions of these critical lipid mediators, firmly integrating eicosanoids like prostacyclin into the broader understanding of biological signaling and regulation. nobelprize.org Beyond its vascular effects, subsequent research has also indicated anti-proliferative and anti-inflammatory properties of prostacyclin, further expanding the understanding of its multifaceted roles within the eicosanoid network. nih.goversnet.orgfrontiersin.orgnih.gov

Here is a table summarizing key historical points:

EventYear(s)Key ResearchersSignificance
Discovery of Prostacyclin (PG-X/PGI2)1976Vane, Moncada, Gryglewski, BuntingIdentification of a potent vasodilator and platelet aggregation inhibitor. wikipedia.orgnih.govnobelprize.org
Characterization of Prostacyclin's Vascular Effects1970sVane, Moncada, et al.Established its role in vasodilation and platelet inhibition. wikipedia.orgnih.govphysiology.org
Early Synthesis of EpoprostenolSoon after 1976Research team at Wellcome FoundationDevelopment of a more stable synthetic analog of prostacyclin. wikipedia.orgersnet.orgnih.gov
Nobel Prize in Physiology or Medicine1982Bergström, Samuelsson, VaneRecognition of the importance of prostaglandin and eicosanoid research. nobelprize.org

Molecular and Cellular Mechanisms of Epoprostenol Sodium Activity

Prostacyclin Receptor (IP Receptor) Agonism and Downstream Signaling Cascades

Epoprostenol (B1671539) sodium functions as a potent agonist of the IP receptor. drugbank.comcvpharmacology.comrndsystems.com Binding of epoprostenol sodium to the IP receptor triggers a cascade of intracellular events, primarily involving the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. drugbank.compatsnap.commedicines.org.ukeuropa.euservice.gov.ukcbg-meb.nlijpsjournal.comnih.govhpra.ie This signaling pathway is central to the vasodilatory and anti-platelet effects of this compound.

G-Protein Coupled Receptor Activation and Conformational Dynamics

The IP receptor belongs to the family of G protein-coupled receptors. ersnet.orgdrugbank.comwikipedia.org Upon binding of this compound, the IP receptor undergoes conformational changes that facilitate its interaction with and activation of associated heterotrimeric G proteins, primarily the Gs protein. cvpharmacology.comreactome.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein, leading to the dissociation of the alpha subunit from the beta-gamma dimer. cvphysiology.com Both the activated Gs alpha subunit and the beta-gamma dimer can then interact with downstream effector molecules.

Cyclic Adenosine Monophosphate (cAMP) and Adenylate Cyclase Induction

A key downstream target of the activated Gs alpha subunit is adenylyl cyclase. drugbank.compatsnap.commedicines.org.ukeuropa.euservice.gov.ukcbg-meb.nlijpsjournal.comnih.govhpra.iecvphysiology.com Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov Activation of adenylyl cyclase by the Gs alpha subunit leads to a significant increase in the intracellular concentration of cAMP. drugbank.compatsnap.commedicines.org.ukeuropa.euservice.gov.ukcbg-meb.nlijpsjournal.comnih.govhpra.ie Elevated levels of cAMP are a critical second messenger in the signaling pathway initiated by this compound. patsnap.comnih.gov In smooth muscle cells and platelets, increased cAMP levels mediate a range of inhibitory effects. drugbank.compatsnap.comunict.itmedicines.org.ukservice.gov.ukcbg-meb.nlnih.govhpra.ienih.gov

Research findings have demonstrated a dose-related increase in cAMP levels in response to epoprostenol. For instance, studies in human platelets have shown that epoprostenol stimulates adenylate cyclase, leading to elevated intracellular cAMP. medicines.org.ukeuropa.euservice.gov.ukcbg-meb.nl This increase in cAMP is directly linked to the inhibitory effects on platelet aggregation. medicines.org.ukservice.gov.ukcbg-meb.nlnih.govhpra.ie

Protein Kinase A (PKA) Activation and Substrate Phosphorylation

The primary downstream effector of increased intracellular cAMP in this pathway is protein kinase A (PKA). drugbank.compatsnap.comunict.itijpsjournal.comnih.govjci.org cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. ucl.ac.uk The released catalytic subunits are then enzymatically active and can phosphorylate various target proteins on serine and threonine residues. jci.orgucl.ac.uk This phosphorylation alters the activity of these substrate proteins, leading to the observed cellular responses. jci.orgahajournals.orgahajournals.orgnih.gov

PKA-mediated phosphorylation plays a crucial role in both the vasodilatory and anti-platelet effects of this compound. drugbank.comunict.itijpsjournal.comprobes-drugs.org For example, PKA phosphorylates proteins involved in calcium homeostasis and smooth muscle contraction, as well as proteins involved in platelet activation and aggregation. drugbank.comunict.itcvphysiology.comprobes-drugs.orgcvphysiology.comashpublications.org

Intracellular Calcium Regulation and Smooth Muscle Relaxation Mechanisms

One of the key physiological outcomes of IP receptor activation by this compound is the relaxation of smooth muscle cells, leading to vasodilation. drugbank.compatsnap.comcvpharmacology.comunict.itmedicines.org.ukeuropa.euservice.gov.ukcbg-meb.nlijpsjournal.comnih.govhpra.ieprobes-drugs.orgwikipedia.org This relaxation is primarily achieved through the modulation of intracellular calcium concentrations. patsnap.commedicines.org.ukservice.gov.ukcbg-meb.nlnih.govhpra.iecvphysiology.comnih.govgenome.jpnih.govnih.gov

Impact on Myosin Light-Chain Kinase Activity

Smooth muscle contraction is regulated by the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20). cvphysiology.comgenome.jpresearchgate.net This phosphorylation is catalyzed by myosin light-chain kinase (MLCK). cvphysiology.comcvphysiology.comgenome.jp PKA, activated by the increase in cAMP, can phosphorylate MLCK, leading to its inhibition. drugbank.comcvpharmacology.comunict.itcvphysiology.comprobes-drugs.orgcvphysiology.com Inhibition of MLCK reduces the phosphorylation of MLC20, thereby promoting smooth muscle relaxation. drugbank.comcvpharmacology.comunict.itcvphysiology.comprobes-drugs.orgcvphysiology.com

Studies have consistently shown that epoprostenol, through the cAMP/PKA pathway, inhibits MLCK activity, contributing to vasodilation. drugbank.comcvpharmacology.comunict.itcvphysiology.comprobes-drugs.orgcvphysiology.com This mechanism is a central component of how this compound reduces vascular tone.

Modulation of Cytoplasmic Calcium Concentrations

Elevated intracellular calcium levels are essential for smooth muscle contraction and platelet activation. patsnap.commedicines.org.ukservice.gov.ukcbg-meb.nlnih.govhpra.iecvphysiology.comnih.govgenome.jpnih.govnih.gov this compound, by increasing intracellular cAMP through IP receptor activation, leads to a reduction in cytoplasmic calcium concentrations in both smooth muscle cells and platelets. patsnap.comunict.itmedicines.org.ukservice.gov.ukcbg-meb.nlnih.govhpra.ieashpublications.orgnih.govnih.gov

The mechanisms by which cAMP lowers intracellular calcium are multifaceted and can vary depending on the cell type. In general, increased cAMP can promote the sequestration of calcium into intracellular stores (such as the sarcoplasmic reticulum), enhance the extrusion of calcium from the cell, and inhibit calcium influx through various calcium channels. medicines.org.ukservice.gov.ukcbg-meb.nlnih.govhpra.iecvphysiology.comashpublications.orgnih.gov For instance, in platelets, elevated cAMP prevents the increase in intracellular calcium that would otherwise be induced by agonists like thromboxane (B8750289) A2, thereby inhibiting platelet aggregation. drugbank.comunict.itmedicines.org.uknih.govhpra.ie In vascular smooth muscle cells, the reduction in cytoplasmic calcium, coupled with the inhibition of MLCK, leads to relaxation. drugbank.compatsnap.comcvpharmacology.comunict.itcvphysiology.comprobes-drugs.orgcvphysiology.comgenome.jp

Data from research indicates that epoprostenol's effect on intracellular calcium is dose-dependent and contributes significantly to its inhibitory effects on platelet aggregation and its vasodilatory actions. medicines.org.uknih.gov

Here is a data table summarizing key aspects of the signaling pathway:

ComponentRole in Epoprostenol SignalingDownstream Effect
This compoundIP Receptor AgonistActivates IP Receptor
IP Receptor (PTGIR)Gs Protein-Coupled ReceptorActivates Gs Protein
Gs ProteinActivates Adenylyl CyclaseIncreases cAMP Production
Adenylyl CyclaseConverts ATP to cAMPElevated Intracellular cAMP Levels
cAMPActivates Protein Kinase APKA Activation
Protein Kinase A (PKA)Phosphorylates Target Proteins (e.g., MLCK)Inhibition of MLCK, Modulation of Ca²⁺ handling
Myosin Light-Chain KinasePhosphorylates Myosin Light Chain (MLC20)Smooth Muscle Contraction (Inhibited by PKA)
Intracellular CalciumEssential for Smooth Muscle Contraction/Platelet ActivationReduced levels lead to relaxation/inhibition

Antiplatelet Aggregation Mechanisms

This compound is a potent inhibitor of platelet aggregation. europa.eupatsnap.comrxlist.com This inhibitory effect is primarily mediated by the increase in intracellular cAMP levels within platelets. europa.eunih.gov Elevated cAMP regulates intracellular calcium concentrations by stimulating calcium removal, which ultimately inhibits platelet aggregation by reducing cytoplasmic calcium levels. europa.eu Platelet shape change, aggregation, and the release reaction are dependent on cytoplasmic calcium. europa.eu

Inhibition of Platelet Granule Release

Increased intracellular cAMP levels induced by this compound interfere with the platelet activation process. patsnap.com This includes the inhibition of the release of granules, which are crucial steps in platelet aggregation. patsnap.com Epoprostenol, at nanomolar concentrations in vitro, has been shown to prevent the release of platelet microparticles and platelet P-selectin expression. researchgate.net

Suppression of Glycoprotein (B1211001) IIb/IIIa Expression

This compound also inhibits platelet aggregation by suppressing the expression of glycoprotein IIb/IIIa (GPIIb/IIIa) on the platelet surface. patsnap.com GPIIb/IIIa receptors are crucial for platelet aggregation, and by preventing their expression, this compound effectively reduces the risk of thrombosis. patsnap.comnih.gov Elevated cAMP levels interfere with the platelet activation process, including the expression of GPIIb/IIIa. patsnap.com

Antagonistic Interactions with Thromboxane A2 Signaling

Epoprostenol (PGI2) and thromboxane A2 (TXA2) work as physiological antagonists. drugbank.com While thromboxane A2 is a vasoconstrictor and promotes platelet aggregation, this compound counteracts these effects. drugbank.comdovepress.com Cyclic AMP, increased by this compound, prevents coagulation by preventing an increase in intracellular calcium that would result from thromboxane A2 binding. drugbank.comprobes-drugs.org

Cellular Proliferative Pathways Modulation

In addition to its effects on platelet aggregation, this compound also influences cellular proliferative pathways, particularly in the context of vascular remodeling. nih.govatsjournals.org

Influence on Vascular Smooth Muscle Cell Proliferation

Epoprostenol and its analogs suppress the proliferation of vascular smooth muscle cells in vitro. atsjournals.orgstanford.edu Activation of prostacyclin receptors has been shown to suppress the growth of vascular smooth muscle cells through a cAMP-dependent pathway. atsjournals.org This anti-proliferative effect is considered one of the benefits of epoprostenol treatment, potentially contributing to beneficial pulmonary vascular remodeling. stanford.edu

Interactions with Bone Morphogenetic Protein Receptor Type II (BMPR2) Signaling

This compound, a synthetic analog of prostacyclin (PGI2), is primarily known for its potent vasodilatory and anti-platelet effects, mediated through the activation of prostacyclin receptors (IP receptors) and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) patsnap.comdrugbank.com. While its direct interaction with the Bone Morphogenetic Protein Receptor Type II (BMPR2) signaling pathway is not the primary mechanism of action, there is research exploring the interplay between prostacyclin signaling and the BMPR2 pathway, particularly in the context of pulmonary arterial hypertension (PAH).

Mutations in the BMPR2 gene are a significant genetic cause of both heritable and idiopathic PAH, leading to impaired BMPR2 signaling mdpi.comnih.govatsjournals.orggsconlinepress.commdpi.com. This impaired signaling contributes to the characteristic pulmonary vascular remodeling observed in PAH, involving abnormal proliferation of pulmonary artery smooth muscle cells and increased apoptosis of endothelial cells gsconlinepress.commdpi.com. BMPR2 is a transmembrane receptor with protein kinase activity that is part of the transforming growth factor-beta (TGF-β) receptor superfamily and plays a crucial role in regulating vascular proliferation nih.govstanford.edu.

Studies have investigated whether epoprostenol or other prostacyclin analogs can influence BMPR2 signaling. While epoprostenol primarily acts via the IP receptor to increase cAMP, which has anti-proliferative effects that may indirectly counteract the pro-proliferative signals resulting from deficient BMPR2 signaling, direct modulation of BMPR2 by epoprostenol is not a widely established mechanism patsnap.comstanford.edu. However, some research suggests that existing PAH treatments, including prostacyclin analogs like iloprost (B1671730) and treprostinil (B120252), may impact BMP signaling nih.gov.

The complex interplay between different signaling pathways in PAH is an area of ongoing research. Dysregulation of the BMP pathway often leads to an imbalance between anti-proliferative and pro-proliferative routes, with decreased BMPR2 activity promoting increased apoptosis and reduced endothelial barrier integrity mdpi.com. This can lead to the activation of pro-proliferative pathways, such as the Smad2/3 pathway, which is typically associated with TGF-β signaling mdpi.com.

While epoprostenol's main effect is vasodilation and inhibition of platelet aggregation through increased cAMP patsnap.comdrugbank.com, its long-term benefits in PAH are thought to also involve anti-proliferative effects and beneficial pulmonary vascular remodeling stanford.edu. These long-term effects might indirectly interact with or compensate for the deficiencies in BMPR2 signaling, although the precise mechanisms of such interactions are not fully understood atsjournals.org.

Some studies in the context of PAH have explored the response to prostacyclin therapy in patients with and without BMPR2 mutations. While patients with BMPR2 mutations may present with more severe disease and be less likely to show acute vasoreactivity to short-acting vasodilators like epoprostenol, studies have also shown that an ambitious therapeutic approach, including parenteral prostanoids, can lead to favorable outcomes and improved hemodynamics in BMPR2 mutation carriers atsjournals.orgnih.gov. This suggests that while the underlying BMPR2 deficiency is a critical factor in disease pathogenesis, therapies targeting other pathways, like epoprostenol, can still provide significant clinical benefits, potentially by influencing downstream effects or interacting with compensatory mechanisms.

Further detailed research is needed to fully elucidate any potential direct or indirect interactions between this compound's mechanism of action and the intricate BMPR2 signaling network.

Chemical Synthesis and Analogues of Epoprostenol Sodium

Synthetic Pathways and Challenges Associated with Chemical Instability

Epoprostenol (B1671539) sodium is a synthetic form of prostacyclin, a metabolite of arachidonic acid biosynthesized in vascular tissue. medkoo.comhres.ca The chemical instability of epoprostenol, similar to natural prostacyclin, is a major challenge in its synthesis and formulation. nih.govgoogle.com It undergoes rapid hydrolysis in aqueous solutions, particularly at physiological pH, yielding the less active product 6-keto-prostaglandin F1α (6-keto-PGF1α). nih.govgoogle.comeuropa.euresearchgate.net This degradation is pH-dependent and accelerated by lower pH and higher temperatures. researchgate.netnih.gov

One of the early structure-proving syntheses of epoprostenol involved starting from THP2-PGF2α. google.com This process included reaction with N-bromosuccinimide to obtain bromo ether diastereomers, followed by removal of the tetrahydropyranyl (THP) group. google.com The desired isomer, with the bromo substituent in the less hindered position, was then treated with potassium tertiary-butylate in tert-butanol (B103910) to eliminate hydrogen bromide and form the enol-ether structure of epoprostenol. google.com Due to the chemical instability of the free acid, the product was typically isolated and stored as a salt. google.com Numerous other synthetic preparations have since been developed, often involving halocyclisation of PGF2α or its derivatives followed by base-induced hydrogen halide elimination. google.com The chain-end carboxylic group also accelerates decomposition in both its protonated and ionized forms. google.com

Development and Characterization of Stable Prostacyclin Analogues and Derivatives

The rapid hydrolysis and short half-life of epoprostenol have prompted the development of more chemically stable synthetic prostacyclin analogues and derivatives. nih.govscirp.org These analogues aim to retain the therapeutic benefits of epoprostenol while offering improved stability, allowing for more convenient routes of administration and longer shelf lives. nih.goversnet.orgresearchgate.net Key analogues include iloprost (B1671730), treprostinil (B120252), and beraprost. scirp.orgucl.ac.uk

Structural Modifications and their Mechanistic Implications

Structural modifications of the prostacyclin molecule have been explored to enhance chemical stability. Epoprostenol's instability is largely attributed to the enol-ether group and the β-elimination of the C-11 hydroxyl group. Stable analogues often involve alterations to this part of the molecule. For instance, iloprost is a carbocyclic analogue where the oxygen in the furan (B31954) ring is replaced by a methylene (B1212753) group, and the side chain is also modified. nih.gov Treprostinil is another stable tricyclic analogue. nih.gov These structural changes prevent the facile hydrolysis seen with epoprostenol. nih.gov

These structural modifications also influence the mechanistic implications of the analogues' interactions with prostanoid receptors. While epoprostenol primarily acts via the IP receptor, its analogues can exhibit different binding profiles and activities at other prostanoid receptors, such as EP1, EP2, EP3, EP4, DP1, and TP receptors. scirp.orgucl.ac.uknih.govfrontiersin.org These differences in receptor binding contribute to variations in their pharmacological effects, including vasodilation and inhibition of platelet aggregation. scirp.orgucl.ac.uk

Comparative Receptor Binding Affinities of Analogues

Studies have compared the binding affinities of different prostacyclin analogues to human prostanoid receptors. Iloprost has shown high binding affinity for EP1 and IP receptors, with lower affinity for other EP, FP, DP1, and TP receptors. nih.gov Treprostinil, in contrast, has demonstrated high affinity for DP1, EP2, and IP receptors, with lower affinity for EP1, EP4, EP3, FP, and TP receptors. ucl.ac.uknih.gov Beraprost is another analogue that primarily acts on the IP receptor but also shows binding to the EP4 receptor at lower affinity. frontiersin.orgnih.gov

The differences in binding affinities translate into varied functional responses. For example, iloprost effectively elevates cyclic AMP levels in cells expressing the human IP receptor and stimulates calcium influx in cells expressing EP1 receptors. nih.gov Treprostinil also elevates cyclic AMP with high potency in cells expressing DP1, IP, and EP2 receptors. nih.gov Activation of IP, DP1, and EP2 receptors can lead to vasodilation, while activation of EP1 receptors can cause vasoconstriction, potentially offsetting the vasodilator effects of IP receptor activation. nih.gov

The following table summarizes the comparative binding affinities (Ki values) of iloprost and treprostinil at various human prostanoid receptors:

ReceptorIloprost Ki (nM)Treprostinil Ki (nM)
IP3.9 nih.gov32 nih.gov
EP11.1 nih.govLow nih.gov
EP2Very low nih.gov3.6 ucl.ac.uknih.gov
EP3Low nih.govEven lower nih.gov
EP4Low nih.govLow nih.gov
DP1Very low nih.gov4.4 ucl.ac.uknih.gov
TPVery low nih.govEven lower nih.gov

Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity.

Formulation Research and Stability Enhancements

Given the intrinsic instability of epoprostenol sodium in aqueous solutions, significant research has focused on developing formulations that enhance its stability. nih.govfrontiersin.orgwikipedia.orguni.luuni.luepa.govguidetopharmacology.org Early formulations, such as Flolan, required reconstitution with a specific diluent and had limited stability at room temperature, necessitating refrigeration and the use of cooling packs during administration. dovepress.comfda.gov Newer formulations have been developed to overcome these limitations. ersnet.orgresearchgate.net

Excipient Effects on Compound Stability

Excipients play a crucial role in enhancing the stability of this compound formulations. The original Flolan formulation contained glycine (B1666218) and mannitol. nih.govdovepress.comfda.gov More recent formulations, such as Veletri (epoprostenol AS), utilize arginine and sucrose (B13894) as excipients. nih.goversnet.orgresearchgate.netoup.com The inclusion of arginine has been shown to improve thermal stability and contribute to a higher pH in solution, both of which enhance epoprostenol stability. researchgate.netnih.gov Arginine is thought to interact with aromatic and charged residues, stabilizing partially unfolded intermediates and crowding out protein-protein interactions. researchgate.net Mannitol and sucrose act as bulking agents. nih.gov

Studies have evaluated the stability of different formulations with varying excipients. Epoprostenol AM, a formulation with arginine and mannitol, demonstrated improved thermal stability compared to the original formulation with glycine and mannitol. nih.govdovepress.com Epoprostenol AS, with arginine and sucrose, showed further improved stability, potentially due to being buffered to a higher pH. nih.gov

Impact of pH on Chemical Degradation in Aqueous Solutions

The pH of the solution is a critical factor influencing the chemical degradation of this compound. Epoprostenol hydrolyzes rapidly in a pH-dependent manner in aqueous solutions, with degradation accelerating at lower pH. nih.govgoogle.comresearchgate.net The main degradation product is 6-keto-prostaglandin F1α. europa.euresearchgate.netnih.gov

Formulation research has focused on maintaining a high pH to minimize hydrolysis. The proprietary diluent for the original Flolan formulation had a pH of 10.2-10.8. google.comfda.gov Newer formulations utilize diluents that result in higher pH values upon reconstitution. For example, the pH 12 sterile diluent for a reformulated Flolan results in a pH of 11.7 to 12.3. fda.gov The pH of reconstituted epoprostenol AS (arginine/sucrose) can be >12, and the pH of diluted solutions ranges from 10.8 to 11.9, depending on concentration. nih.gov This higher pH contributes significantly to the improved stability observed with these newer formulations, allowing for longer storage times at room temperature. google.comnih.goversnet.org

Studies have shown that maintaining a higher pH leads to significantly slower degradation rates. For instance, a process for preparing stable this compound involves lyophilization in the presence of an inorganic base or salt ensuring a pH >11 medium. google.com Such formulations can maintain over 90% potency for extended periods at room temperature. google.com

Research findings on the stability of epoprostenol formulations at different temperatures and concentrations highlight the impact of pH and excipients. For example, reconstituted epoprostenol AS was stable for up to 7 days at 5°C or one day at 25°C. nih.govdovepress.com Diluted solutions of epoprostenol AS showed stability for up to 72 hours depending on temperature and concentration. nih.govdovepress.com The concentration also affects stability, with lower concentrations generally exhibiting lower chemical stability and shorter storage times. nih.govdovepress.com

The following table illustrates the stability of diluted epoprostenol AS at different concentrations and temperatures:

Concentration (ng/mL)Temperature (°C)Approximate Shelf-Life (hours) (following immediate dilution)
300025Up to 72 nih.govdovepress.com
600025Up to 72 nih.govdovepress.com
≥1500025Longer than lower concentrations nih.govdovepress.com
300030Up to 72 nih.govdovepress.com
600030Up to 72 nih.govdovepress.com

Note: Shelf-life is generally defined as maintaining ≥ 90% of initial potency. nih.gov

Pharmacodynamic and Metabolic Characterization of Epoprostenol Sodium in Biological Systems

In Vivo Hemodynamic Systemic Effects in Animal Models

In animal models, epoprostenol (B1671539) sodium exerts significant hemodynamic effects, primarily through its vasodilatory properties. drugbank.comncats.ioncats.iohres.cagskpro.comfda.govvgregion.seprobes-drugs.org These effects contribute to reduced afterload on both the right and left ventricles. drugbank.comncats.ioncats.iohres.cagskpro.comfda.govvgregion.seprobes-drugs.orgfda.gov

Vasodilation in Pulmonary and Systemic Vascular Beds in Animal Models

Epoprostenol sodium causes direct vasodilation in both the pulmonary and systemic arterial vascular beds in animals. drugbank.comncats.ioncats.iohres.cagskpro.comfda.govvgregion.seprobes-drugs.orgfda.govresearchgate.net This action is a major component of its pharmacological profile. drugbank.comncats.ioncats.iohres.cagskpro.comfda.gov Studies in anesthetized rats have shown dose-dependent decreases in systolic and diastolic blood pressures following intravenous administration of this compound. gsk.com In dogs, infusion of this compound has been shown to decrease both systemic and pulmonary pressure in a dose-dependent manner. researchgate.net

Cardiac Output and Stroke Volume Dynamics in Animal Models

The vasodilatory effects of epoprostenol in animals lead to an increase in cardiac output and stroke volume. drugbank.comncats.ioncats.iohres.cagskpro.comfda.govvgregion.seprobes-drugs.orgfda.gov The effect on heart rate in animals is dose-dependent; lower doses can cause vagally mediated bradycardia, while higher doses may result in reflex tachycardia as a response to vasodilation and hypotension. drugbank.comncats.ioncats.iohres.cagskpro.comfda.govvgregion.seprobes-drugs.orgfda.gov No major effects on cardiac conduction have been observed in animal studies. drugbank.comncats.ioncats.iohres.cagskpro.comfda.govvgregion.seprobes-drugs.orgfda.gov

Data from animal studies using tritium-labeled epoprostenol have provided insights into its pharmacokinetics, which are consistent with its rapid pharmacodynamic effects. fda.govgskpro.comfda.govvgregion.sefda.govgsk.comjanssenlabels.comfda.gov

ParameterValue (Animal Studies)UnitSource
Clearance93mL/min/kg hres.cafda.govgskpro.comfda.govvgregion.sefda.govgsk.comjanssenlabels.comfda.gov
Volume of Distribution357mL/kg hres.cafda.govgskpro.comfda.govvgregion.sefda.govgsk.comjanssenlabels.comfda.gov
Half-life2.7minutes hres.cafda.govgskpro.comfda.govvgregion.sefda.govgsk.comjanssenlabels.comfda.gov

Steady-state plasma concentrations of tritium-labeled epoprostenol were achieved within 15 minutes during infusions in animals and were proportional to the infusion rates. hres.cafda.govgskpro.comvgregion.sefda.govgsk.comjanssenlabels.comfda.gov

Metabolic Pathways and Metabolite Characterization

Epoprostenol is rapidly metabolized in biological systems. drugbank.comhres.cafda.govfda.govprobes-drugs.orggsk.comjanssenlabels.comfda.govmedsafe.govt.nz Its metabolism involves both enzymatic degradation and spontaneous hydrolysis. drugbank.comhres.cafda.govfda.govprobes-drugs.orggsk.comjanssenlabels.comfda.govmedsafe.govt.nz

Enzymatic Degradation and Spontaneous Hydrolysis

Epoprostenol is subject to enzymatic degradation and also undergoes rapid spontaneous hydrolysis, particularly at neutral blood pH. drugbank.comhres.cafda.govfda.govprobes-drugs.orggsk.comjanssenlabels.comfda.govmedsafe.govt.nz The spontaneous degradation process contributes to its short half-life. drugbank.comnih.govhres.cafda.govfda.govprobes-drugs.orggsk.comjanssenlabels.comfda.govmedsafe.govt.nz

Identification of Primary and Minor Metabolites (e.g., 6-keto-PGF1α, 6,15-diketo-13,14-dihydro-PGF1α)

Two primary metabolites of epoprostenol have been identified: 6-keto-PGF1α and 6,15-diketo-13,14-dihydro-PGF1α. drugbank.comfda.govfda.govprobes-drugs.orggsk.comjanssenlabels.comfda.govmedsafe.govt.nzrxlist.comcbg-meb.nl 6-keto-PGF1α is formed through spontaneous degradation, while 6,15-diketo-13,14-dihydro-PGF1α is formed enzymatically. drugbank.comfda.govfda.govprobes-drugs.orggsk.comjanssenlabels.comfda.govmedsafe.govt.nzrxlist.comcbg-meb.nl Studies using tritium-labeled epoprostenol have been conducted to identify these metabolic products. drugbank.comfda.govfda.govgsk.comjanssenlabels.comfda.gov Additionally, fourteen minor metabolites have been isolated from urine, indicating extensive metabolism. drugbank.comfda.govfda.govgsk.comjanssenlabels.comfda.govrxlist.com

Metabolite Activity and Pharmacological Significance

The primary metabolites, 6-keto-PGF1α and 6,15-diketo-13,14-dihydro-PGF1α, have pharmacological activity, but it is orders of magnitude less than that of epoprostenol in animal test systems. drugbank.comfda.govfda.govprobes-drugs.orggsk.comjanssenlabels.comfda.govrxlist.comcbg-meb.nl

Preclinical Research Models and Experimental Methodologies

In Vitro Assays for Receptor Binding and Signaling Pathway Analysis

In vitro assays are fundamental in characterizing the interaction of epoprostenol (B1671539) sodium with its primary target, the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR) wikipedia.orgscbt.comahajournals.orgpatsnap.com. These assays provide detailed information on binding affinity and the subsequent activation of intracellular signaling cascades.

Radioligand binding studies are commonly used to determine the binding characteristics of epoprostenol sodium and its analogs to the IP receptor. For instance, studies using tritiated iloprost (B1671730), a stable IP receptor agonist, have been employed to assess receptor density and affinity on cell surfaces, such as human platelets ahajournals.orgnih.govnih.gov. Competition binding assays with varying concentrations of epoprostenol or its analogs can reveal their binding affinity (Ki) for the IP receptor compared to other prostanoid receptors researchgate.netresearchgate.net.

Activation of the IP receptor by this compound primarily leads to the stimulation of adenylyl cyclase, resulting in increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) scbt.compatsnap.comdrugbank.comijpsjournal.comcbg-meb.nleuropa.eu. This increase in cAMP is a key mediator of epoprostenol's effects, including vasodilation and inhibition of platelet aggregation patsnap.comijpsjournal.comnih.gov. In vitro studies measure cAMP production in cells expressing the IP receptor upon exposure to this compound or its agonists ahajournals.orgresearchgate.net.

Beyond the classical Gs-coupled pathway leading to cAMP production, research suggests that IP receptor activation can also involve other signaling pathways. Studies have indicated potential interactions with Gq and Gi proteins, as well as activation of the Rho family of GTPases and the Raf/MEK/mitogen-activated kinase pathways in certain cell types wikipedia.org. Furthermore, there is evidence suggesting a novel pathway involving nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which can be modulated by cAMP signaling oup.com. In vitro studies using various cell lines expressing specific receptors and employing techniques to measure downstream effectors like calcium influx or kinase activity help to dissect these complex signaling networks ahajournals.orgresearchgate.netphysiology.org.

In vitro studies have also investigated the phenomenon of IP receptor desensitization upon prolonged exposure to agonists like iloprost. These studies in human platelets have shown a reduction in receptor density and affinity, which appears to be reversible after the removal of the agonist, suggesting receptor internalization and subsequent recycling to the cell surface ahajournals.org.

Data from binding and functional assays can be presented in tables to compare the potency and efficacy of this compound with other prostanoids or synthetic analogs across different receptor subtypes.

Example Data Table (Illustrative - Data synthesized from multiple search results):

CompoundReceptorBinding Affinity (Ki)Functional Potency (EC50)Signaling Pathway
EpoprostenolhIP~3.9 nM researchgate.net~0.37 nM (cAMP) researchgate.netGs-cAMP patsnap.comdrugbank.comijpsjournal.com
IloprosthIP~1.1 nM researchgate.net~0.3 nM (cAMP) researchgate.netGs-cAMP ahajournals.orgresearchgate.net
Beraprost SodiumhIP19-38 nM (rat/human) ucl.ac.uk-Gs-cAMP researchgate.net

Note: This table is for illustrative purposes and combines data points from different studies and species where direct head-to-head comparisons for this compound across all parameters were not consistently available in the snippets. For a specific research context, data from a single, controlled study would be preferred.

This table is intended to be rendered as an interactive data table.

Animal Models for Investigating this compound Biological Actions

Animal models are indispensable for evaluating the in vivo biological actions of this compound, providing insights into its systemic effects, particularly on the cardiovascular and hematologic systems drugbank.comjanssenlabels.comrxlist.com. Various animal species, including mice, rats, rabbits, and dogs, are utilized depending on the specific aspect of epoprostenol's pharmacology being investigated janssenlabels.comrxlist.commdpi.comnih.gov.

Assessment of Hemodynamic Responses in Various Species

Studies in animals have demonstrated that this compound exerts direct vasodilatory effects on both pulmonary and systemic arterial vascular beds drugbank.comjanssenlabels.comrxlist.comfda.govhres.ca. This vasodilation leads to reductions in right and left ventricular afterload and increases in cardiac output and stroke volume drugbank.comjanssenlabels.comrxlist.comfda.gov. The effects on heart rate in animals can vary with dose, with lower doses potentially causing vagally mediated bradycardia and higher doses leading to reflex tachycardia in response to vasodilation and hypotension drugbank.comjanssenlabels.comrxlist.comfda.gov.

Acute intravenous infusions of this compound in animal models have shown dose-related changes in hemodynamic parameters. For example, studies in dogs with chronic embolic pulmonary hypertension demonstrated that higher doses (15-20 ng/kg/min) significantly decreased pulmonary and systemic vascular resistance and improved left and right ventricular function mdpi.com. Lower doses (2-10 ng/kg/min) in the same model showed no significant hemodynamic changes mdpi.com.

Animal studies also provide information on the pharmacokinetics of epoprostenol, indicating rapid hydrolysis and clearance, with a short half-life observed in species like rats (approximately 2.7 minutes) nih.govjanssenlabels.comhres.ca.

Data on hemodynamic changes in response to this compound in animal models can be presented in tables, showing parameters like pulmonary vascular resistance (PVR), systemic vascular resistance (SVR), mean pulmonary artery pressure (mPAP), cardiac output (CO), and stroke volume (SV) at different doses or time points.

Example Data Table (Illustrative - Data synthesized from search results):

SpeciesModelEpoprostenol Dose (ng/kg/min)Change in PVRChange in SVRChange in CO
DogChronic Embolic Pulmonary Hypertension2-10No significant change mdpi.comNo significant change mdpi.comNo significant change mdpi.com
DogChronic Embolic Pulmonary Hypertension15-20Significant decrease mdpi.comSignificant decrease mdpi.comSignificant increase mdpi.com

Note: This table is for illustrative purposes and represents findings from a specific study in dogs. Results may vary depending on species, model, and experimental conditions.

This table is intended to be rendered as an interactive data table.

Evaluation of Antiplatelet Properties in Animal Models

This compound is recognized as a potent inhibitor of platelet aggregation patsnap.comdrugbank.comijpsjournal.comcbg-meb.nleuropa.euhres.camedchemexpress.com. This antiplatelet activity has been extensively investigated in animal models. Studies in various species, including rats and dogs, have demonstrated profound inhibition of platelet aggregation both in vivo and ex vivo upon administration of this compound janssenlabels.com. Increased bleeding times have also been observed in these animal models janssenlabels.com. The mechanism involves the activation of IP receptors on platelets, leading to increased intracellular cAMP, which inhibits platelet activation and aggregation patsnap.comdrugbank.comijpsjournal.comnih.gov. Animal models of thrombosis, such as arachidonate-induced sudden death in rabbits, have been used to evaluate the antithrombotic potential of prostacyclin analogs, showing reduced incidence of convulsion and mortality nih.gov.

Utilization of Disease-Specific Animal Models (e.g., Pulmonary Arterial Hypertension models)

Disease-specific animal models are critical for studying the therapeutic potential of this compound in conditions like pulmonary arterial hypertension (PAH) atsjournals.orgclinmedjournals.orgmdpi.com. While no single animal model perfectly replicates the complex pathology of human PAH, several models are commonly used.

The monocrotaline (B1676716) (MCT) model in rats is a widely used model that induces endothelial injury and subsequent pulmonary vascular remodeling, including medial hypertrophy atsjournals.orgmdpi.com. Epoprostenol and its analogs have been tested in MCT rat models to assess their effects on pulmonary hemodynamics, vascular remodeling, and survival mdpi.com. The Sugen-hypoxia model, which involves a VEGF receptor antagonist (Sugen) and hypoxia, is another model used to induce more severe and plexiform-like lesions, partially mimicking advanced human PAH mdpi.com. Studies using beraprost, a stable prostacyclin analog, in Sugen-hypoxia and MCT rat models have shown reductions in right ventricular pressure, right ventricular hypertrophy, and pulmonary artery muscularization, as well as improved survival rates in the MCT model mdpi.com.

Animal models of PAH allow researchers to evaluate the effects of this compound on key pathological features of the disease, including pulmonary vascular resistance, right ventricular function, and structural changes in the pulmonary arteries mdpi.comatsjournals.orgmdpi.com.

Cellular and Molecular Studies to Elucidate Mechanisms (e.g., Apoptosis, Proliferation)

Cellular and molecular studies provide deeper insights into the mechanisms by which this compound exerts its effects, particularly on processes relevant to vascular remodeling in diseases like PAH, such as apoptosis and proliferation oup.comresearchgate.net.

In vitro studies using pulmonary artery smooth muscle cells (PASMCs) from PAH patients have shown that high-dose epoprostenol can induce apoptosis researchgate.netresearchgate.netnih.govdovepress.com. This pro-apoptotic effect is mediated via the IP receptor and involves the upregulation of Fas ligand (FasL) researchgate.netresearchgate.netnih.govdovepress.com. Dysregulation of apoptosis, particularly reduced apoptosis of PASMCs and increased proliferation, contributes to the vascular remodeling seen in PAH nih.gov. Epoprostenol's ability to promote PASMC apoptosis is therefore a significant mechanism by which it may counteract pathological vascular changes researchgate.netresearchgate.netnih.govdovepress.com.

Beyond apoptosis, epoprostenol has also been shown to reduce the proliferation of vascular smooth muscle cells researchgate.netresearchgate.net. This anti-proliferative effect, along with the induction of apoptosis, contributes to its potential to reverse or attenuate pulmonary vascular remodeling researchgate.netresearchgate.netnih.govdovepress.com.

Molecular studies investigate the intracellular signaling pathways involved in these cellular responses. As mentioned earlier, the increase in intracellular cAMP plays a central role scbt.compatsnap.comdrugbank.comijpsjournal.comcbg-meb.nl. cAMP can activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing gene expression and cellular functions related to proliferation and apoptosis drugbank.comijpsjournal.com. Research also explores the interaction of IP receptor signaling with other pathways and factors that regulate cell survival and growth wikipedia.orgoup.comnih.gov.

Studies examining the effects of this compound on cellular processes often involve techniques such as flow cytometry to measure apoptosis, cell counting or metabolic assays to assess proliferation, and Western blotting or PCR to analyze the expression of key proteins and genes involved in these pathways, such as FasL or components of the cAMP signaling cascade researchgate.netresearchgate.netnih.govdovepress.com.

Cellular ProcessEffect of this compound (High Dose)Mediating ReceptorKey Mechanism(s)Relevant Cell Type(s)
ApoptosisInduction researchgate.netresearchgate.netnih.govdovepress.comIP receptor researchgate.netresearchgate.netnih.govdovepress.comUpregulation of Fas ligand researchgate.netresearchgate.netnih.govdovepress.comPASMCs researchgate.netresearchgate.netnih.govdovepress.com
ProliferationReduction researchgate.netresearchgate.netIP receptorIncreased cAMP, downstream effects patsnap.comdrugbank.comijpsjournal.comVascular smooth muscle cells researchgate.netresearchgate.net

This table is intended to be rendered as an interactive data table.

Advanced Analytical Methodologies for Epoprostenol Sodium Research

Chromatographic Techniques for Detection and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive analytical technique for the identification and quantification of epoprostenol (B1671539) sodium in various formulations and biological samples. Reversed-Phase HPLC (RP-HPLC) is particularly noted for its precision and sensitivity in analyzing epoprostenol sodium in injectable formulations.

Typical RP-HPLC methods for this compound often employ a C18 reversed-phase column. The mobile phase commonly consists of a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer or water with acetonitrile and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. Detection is frequently performed using a UV detector set at a wavelength of 217 nm, where this compound exhibits maximum absorbance.

Method validation studies for HPLC methods used to quantify this compound have demonstrated excellent linearity with high correlation coefficients (exceeding 0.98), acceptable precision, accuracy, and recovery, adhering to guidelines such as those from the ICH. These methods are also evaluated for specificity and robustness to ensure reliability for routine analysis in research and quality control.

An example of an HPLC method involves a Phenomenex Gemini C18 column (5 µm, 110 Å, 250 × 4.6 mm) with a mobile phase gradient of 25 mM pH 9.0 borate (B1201080) buffer and acetonitrile. The retention time for epoprostenol using this method is approximately 10 minutes, with a chromatographic run time of 30 minutes and detection at 205 nm.

Data from repeatability and interday precision studies using HPLC for this compound have shown low relative standard deviation (%RSD) values, indicating good precision.

Study Type Analyte %RSD (Repeatability) %RSD (Intraday Precision) %RSD (Interday Precision)
Method Validation This compound 1.10 % 0.25-1.05 % 0.43-1.16 %

These chromatographic techniques are essential for assessing the stability of this compound in different formulations and under various storage conditions by identifying and quantifying degradation products.

Immunoassays for Metabolite Profiling

While direct chemical assays for epoprostenol in biological matrices can be challenging due to its rapid degradation and low concentrations, research on its pharmacokinetics often involves analyzing its more stable metabolites. Immunoassays, although not explicitly detailed in the provided search results for this compound metabolite profiling, are commonly used analytical techniques for detecting and quantifying specific biological molecules, including metabolites. The search results highlight the importance of analyzing the concentration-time profiles of epoprostenol's primary metabolites, such as 6-keto-prostacyclin F1α and 6,15-diketo-13,14-dihydro-prostacyclin F1α, to characterize the pharmacokinetics of the parent compound. A sensitive assay method focusing on these metabolites has been developed for accurate pharmacokinetic characterization in research studies. The appearance of 6-keto-prostacyclin F1α in plasma has been shown to correlate with the hemodynamic effects of intravenous epoprostenol, suggesting its utility as a surrogate marker for plasma epoprostenol concentrations in research.

Spectroscopic Characterization in Research Settings

Spectroscopic methods play a role in the structural characterization and identification of this compound in research. Techniques such as Nuclear Magnetic Resonance (NMR) (proton and carbon), Mass Spectrometry, and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the structure of the drug substance and characterize impurities. UV spectroscopy is also utilized, particularly in conjunction with HPLC, to determine the optimal detection wavelength for this compound, which has been identified at 217 nm. Difference spectroscopy has been used in studies

Emerging Research Frontiers and Theoretical Perspectives

Development of Novel IP Receptor Agonists and Analogues

The therapeutic effects of epoprostenol (B1671539) are primarily mediated through the activation of the prostacyclin (IP) receptor. Research is actively focused on developing novel IP receptor agonists and analogues that offer advantages over existing therapies, such as improved stability, enhanced selectivity, and alternative routes of administration.

Epoprostenol, while effective, has a very short half-life, necessitating continuous intravenous infusion, which can be inconvenient and associated with risks. This limitation has driven the search for more stable and longer-acting compounds. Analogues like iloprost (B1671730) and treprostinil (B120252) were developed with improved chemical stability compared to native prostacyclin and epoprostenol. More recently, non-prostanoid IP receptor agonists, such as selexipag, have been developed and approved, offering oral administration and higher selectivity for the IP receptor. These novel agonists represent a significant advance by potentially reducing the frequency of dosing and minimizing off-target effects associated with less selective prostanoids.

Exploration of Compounds with Enhanced Receptor Selectivity

A key area of research involves the design and evaluation of compounds with enhanced selectivity for the IP receptor. While epoprostenol and its earlier analogues can interact with other prostanoid receptors, leading to undesirable side effects, newer agonists aim to minimize these off-target interactions. Studies utilizing techniques like molecular docking and functional assays are providing insights into the structural basis of IP receptor ligand selectivity. This understanding is crucial for the rational design of agonists that preferentially activate the IP receptor, potentially leading to improved efficacy and reduced side effects such as flushing, headache, and gastrointestinal issues. Novel compounds like CS585 are being investigated in preclinical studies for their high selectivity for the IP receptor and sustained anti-thrombotic effects.

Strategies for Modulating Compound Stability for Research Applications

The inherent chemical instability of epoprostenol, particularly its rapid degradation, presents challenges for both clinical use and research applications. Strategies to modulate compound stability are being explored to facilitate research and potentially lead to improved formulations. Epoprostenol is typically reconstituted with an alkaline diluent to maintain stability. Research into new formulations, such as those incorporating excipients like L-arginine and sucrose (B13894), has demonstrated improved thermal stability, allowing for longer storage times at different temperatures. These advancements in formulation stability are important for ensuring consistent drug potency in research settings and could potentially lead to more convenient handling and administration in the future.

Gene and Cell-Based Therapies Targeting Endogenous Prostacyclin Production

Given the reduced production of endogenous prostacyclin observed in conditions like PAH, gene and cell-based therapies aimed at enhancing the body's own ability to produce prostacyclin are being investigated as potential therapeutic strategies. These approaches aim to provide a more sustained and localized delivery of prostacyclin compared to exogenous administration of epoprostenol.

Research in this area includes the transfer of the prostacyclin synthase (PGIS) gene, the enzyme responsible for the final step in prostacyclin synthesis, into target cells or tissues. Studies in animal models have shown that PGIS gene transfer can lead to increased endogenous prostacyclin production and improvements in markers of pulmonary hypertension. Cell-based therapies involve using native or engineered cells with enhanced prostacyclin production capacity, which can then be delivered to the affected pulmonary vasculature. These emerging technologies hold promise for addressing the limitations of current prostacyclin replacement therapies and offering a more physiological approach to restoring prostacyclin levels.

Computational Modeling and Simulation in Epoprostenol Sodium Research

Computational modeling and simulation are increasingly being utilized in this compound research to gain a deeper understanding of its pharmacological actions, predict its behavior in biological systems, and aid in the design of novel therapies. These in silico approaches can complement experimental studies and provide valuable insights that are difficult to obtain through traditional methods alone.

Computational models can simulate the interactions of epoprostenol and its analogues with the IP receptor at a molecular level, helping to elucidate the mechanisms of ligand binding and receptor activation. Furthermore, multi-scale computational models are being developed to integrate data from different biological levels, from molecular interactions to the physiological effects on the pulmonary vasculature and heart. These models can be used to simulate the hemodynamic effects of epoprostenol, predict optimal dosing strategies, and evaluate the potential efficacy of new IP receptor agonists or combination therapies. Computational fluid dynamics (CFD) can also be applied to model airflow and particle deposition in the lungs, which is relevant for the development of inhaled prostacyclin therapies.

Investigations into Potential Novel Biological Roles and Pathway Interactions

Beyond its well-established roles as a vasodilator and inhibitor of platelet aggregation mediated by the IP receptor, research is exploring potential novel biological roles of epoprostenol and its interactions with other signaling pathways. Emerging data suggest that epoprostenol may exert effects through additional intracellular pathways beyond the canonical Gs protein-coupled IP receptor activation leading to increased cyclic AMP levels.

Studies have indicated potential crosstalk between the IP receptor pathway and other signaling cascades, such as the PPARγ pathway. Activation of PPARγ has been shown to complement the anti-proliferative effects of prostacyclin analogues in pulmonary artery smooth muscle cells. Investigations into these complex pathway interactions could reveal new therapeutic targets and expand the potential applications of epoprostenol or related compounds. Furthermore, research is exploring the potential of IP receptor agonists in conditions beyond PAH, such as ischemic stroke, where a selective IP receptor agonist has shown sustained neuroprotective effects in preclinical models. These investigations highlight the ongoing efforts to fully understand the multifaceted biological actions of epoprostenol and its potential in treating a wider range of diseases.

Q & A

Q. What experimental design considerations are critical when evaluating Epoprostenol sodium's efficacy in pulmonary arterial hypertension (PAH) clinical trials?

Researchers should prioritize randomized controlled trials (RCTs) with clear inclusion criteria (e.g., functional class III/IV PAH patients) and outcome measures such as 6-minute walk distance (6MWD), hemodynamic parameters (mean pulmonary artery pressure, cardiac index), and survival rates. Historical controls, as used in the National Institutes of Health registry, can contextualize survival benefits but require adjustment for era-specific biases . Blinding and standardized dosing protocols (e.g., continuous intravenous infusion) are essential to minimize variability. Sample size calculations should account for attrition rates and subgroup analyses (e.g., idiopathic PAH vs. secondary PAH) .

Q. How should researchers standardize outcome measurements for this compound's hemodynamic effects in preclinical and clinical studies?

Hemodynamic assessments must include right heart catheterization to measure mean pulmonary artery pressure (mPAP), right atrial pressure (RAP), and cardiac index (CI). Exercise tolerance (via 6MWD) and functional class (WHO/NYHA) should be recorded at baseline and follow-up. Preclinical models (e.g., monocrotaline-induced PAH in rodents) require validation of dose-response relationships and endpoints like pulmonary vascular resistance (PVR). Consistency in timing and methodology (e.g., adenosine vasoreactivity testing) ensures comparability across studies .

Advanced Research Questions

Q. What statistical methods are recommended to analyze survival benefits in long-term this compound therapy for PAH?

Kaplan-Meier survival curves with log-rank tests are standard for comparing observed vs. expected survival (based on historical data). Cox proportional hazards models can identify predictors (e.g., baseline RAP, 6MWD improvement) while adjusting for covariates like age and comorbidities. Sensitivity analyses should address censoring (e.g., transplant recipients) and competing risks. For observational data, propensity score matching reduces confounding between treatment groups .

Q. How can conflicting data between observational studies and RCTs on this compound's combination therapies be methodologically reconciled?

Discrepancies often arise from differences in patient populations (e.g., disease severity), dosing schedules, and outcome definitions. Meta-analyses using fixed- or random-effects models can quantify heterogeneity. Researchers should evaluate study quality via tools like GRADE, emphasizing RCTs for efficacy and observational studies for safety. Sensitivity analyses excluding high-risk-of-bias studies clarify robustness .

Q. What methodological challenges arise when comparing this compound with other prostacyclin analogs (e.g., Beraprost sodium) in PAH?

Key challenges include pharmacokinetic differences (e.g., half-life, administration route) and variable receptor affinity (e.g., IP receptor activation). Head-to-head trials require non-inferiority designs with equivalence margins based on clinical relevance (e.g., 10% difference in 6MWD). Biomarker validation (e.g., NT-proBNP) and crossover studies can address inter-individual variability. Preclinical comparisons should standardize models (e.g., chronic hypoxia-induced PAH) .

Q. How should researchers address limitations in extrapolating pediatric CRRT anticoagulation data to adult PAH populations?

Pediatric studies (e.g., circuit lifespan in CRRT) prioritize safety endpoints (hemorrhage risk), while adult PAH trials focus on hemodynamics. Bridging this gap requires pharmacokinetic/pharmacodynamic modeling to adjust for age-related differences in drug metabolism. Adaptive trial designs with Bayesian methods allow interim analyses to refine dosing in underrepresented populations .

Methodological Guidance

  • Data Contradiction Analysis : Use triangulation to compare RCTs, observational studies, and mechanistic research. For example, conflicting survival data may reflect unmeasured confounders (e.g., concomitant therapies) rather than drug inefficacy .
  • Combination Therapy Design : Phase II trials should employ factorial designs to test additive/synergistic effects (e.g., Epoprostenol + endothelin receptor antagonists). Biomarker-driven enrichment (e.g., responders to adenosine vasoreactivity) improves statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epoprostenol sodium
Reactant of Route 2
Reactant of Route 2
Epoprostenol sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.